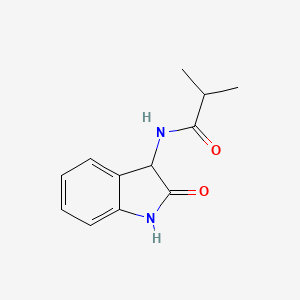
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide, also known as MI-2, is a small molecule inhibitor that targets MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. The inhibition of MDM2-p53 interaction by MI-2 leads to the activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells. MI-2 has shown promising results in preclinical studies and is being developed as a potential anticancer drug.
作用机制
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been shown to induce cell cycle arrest at the G1 phase, which is associated with the activation of p53 target genes such as p21 and Bax. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide also induces apoptosis in cancer cells, which is characterized by the activation of caspase-3 and cleavage of PARP. In addition, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide induces senescence in cancer cells, which is characterized by the upregulation of senescence-associated markers such as p16 and p53.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide is its specificity towards MDM2-p53 interaction, which minimizes off-target effects. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide also has good pharmacokinetic properties, including high oral bioavailability and long half-life. However, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has some limitations, including low solubility and stability, which may affect its efficacy in vivo.
未来方向
There are several future directions for the development and application of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide. One direction is the optimization of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide analogs with improved solubility and stability. Another direction is the combination of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide with other anticancer agents to enhance its efficacy and overcome drug resistance. Furthermore, the identification of biomarkers that predict the response to 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide treatment may help to select patients who are most likely to benefit from this therapy. Finally, the evaluation of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide in clinical trials is needed to determine its safety and efficacy in cancer patients.
合成方法
The synthesis of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide involves the condensation of 2-oxo-1,3-dihydroindole-3-carboxylic acid with 2-amino-3-methylbutyric acid followed by coupling with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.
科学研究应用
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been extensively studied in preclinical models of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has also been shown to overcome drug resistance in cancer cells.
属性
IUPAC Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11(15)14-10-8-5-3-4-6-9(8)13-12(10)16/h3-7,10H,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDBSJYHHKXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

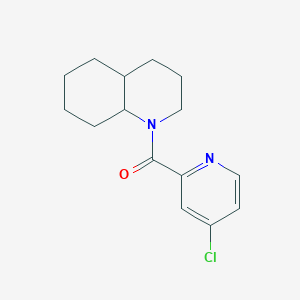

![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
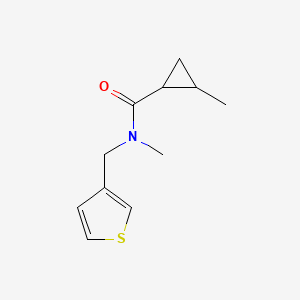
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
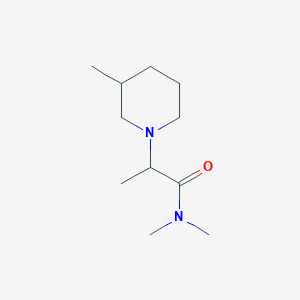
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)
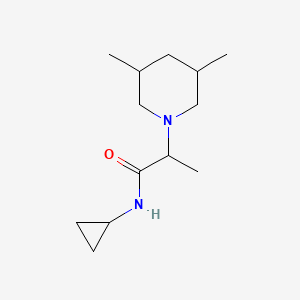

![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)